molecular formula C16H18N2O B10976451 1-Methyl-4-(naphthalene-1-carbonyl)piperazine

1-Methyl-4-(naphthalene-1-carbonyl)piperazine

Cat. No.: B10976451
M. Wt: 254.33 g/mol
InChI Key: RCCIRNZUDAQTPB-UHFFFAOYSA-N
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Description

(4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE is an organic compound with the molecular formula C16H18N2O. It features a piperazine ring substituted with a methyl group and a naphthyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE typically involves the reaction of 1-naphthylmethanone with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like palladium on carbon. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. Techniques such as nanofiltration and centrifugal filtration are employed to purify the product and remove impurities .

Chemical Reactions Analysis

Types of Reactions: (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (4-METHYLPIPERAZINO)(1-PHENYL)METHANONE
  • (4-METHYLPIPERAZINO)(1-PYRIDYL)METHANONE
  • (4-METHYLPIPERAZINO)(1-BENZYL)METHANONE

Uniqueness: (4-METHYLPIPERAZINO)(1-NAPHTHYL)METHANONE stands out due to its unique combination of a naphthyl group and a piperazine ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as EGFR inhibition, compared to its analogs .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C16H18N2O/c1-17-9-11-18(12-10-17)16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3

InChI Key

RCCIRNZUDAQTPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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